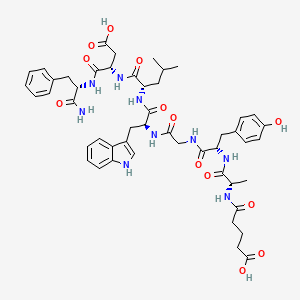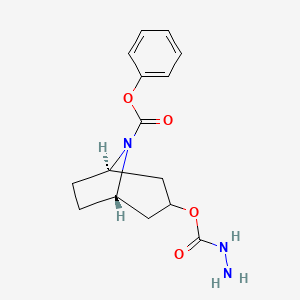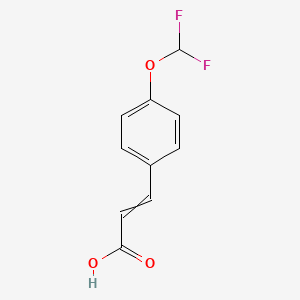
Ácido 4-(difluorometoxí)cinámico
Descripción general
Descripción
4-(Difluoromethoxy)cinnamic acid is an organic compound with the molecular formula C10H8F2O3. It is a derivative of cinnamic acid, where the hydrogen atoms on the methoxy group are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)cinnamic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mecanismo De Acción
Target of Action
The primary target of 4-(Difluoromethoxy)cinnamic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is particularly involved in the epithelial-mesenchymal transformation (EMT) process, which is a key factor in fibrosis .
Mode of Action
4-(Difluoromethoxy)cinnamic acid interacts with its target, TGF-β1, by inhibiting the EMT process. This process involves the transformation of epithelial cells into mesenchymal cells, leading to excessive extracellular matrix deposition, a key characteristic of fibrosis . The compound achieves this by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen I, and increasing the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3, which are proteins involved in the signal transduction of TGF-β1 .
Biochemical Pathways
The TGF-β1/Smad pathway is the main biochemical pathway affected by 4-(Difluoromethoxy)cinnamic acid. TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex moves to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
The action of 4-(Difluoromethoxy)cinnamic acid results in the attenuation of TGF-β1-induced EMT in cells and the reduction of fibrosis. In the context of pulmonary fibrosis, for example, the compound has been shown to improve lung function, reduce lung inflammation and fibrosis, decrease collagen deposition, and reduce the expression of E-cadherin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)cinnamic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxycinnamic acid.
Difluoromethylation: The hydroxyl group is replaced with a difluoromethoxy group using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl ether) in the presence of a base like potassium carbonate.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for 4-(Difluoromethoxy)cinnamic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the difluoromethylation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing industrial purification techniques such as distillation and crystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of difluoromethoxybenzoic acid.
Reduction: Formation of difluoromethoxybenzyl alcohol.
Substitution: Formation of various substituted cinnamic acid derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid: The parent compound, known for its antimicrobial and antioxidant properties.
4-Methoxycinnamic Acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-Fluorocinnamic Acid: Contains a single fluorine atom instead of a difluoromethoxy group
Uniqueness
4-(Difluoromethoxy)cinnamic acid is unique due to the presence of the difluoromethoxy group, which enhances its lipophilicity and stability compared to other cinnamic acid derivatives. This modification can lead to improved biological activity and better pharmacokinetic properties .
Propiedades
IUPAC Name |
(E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLKYWTYLFJOGX-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


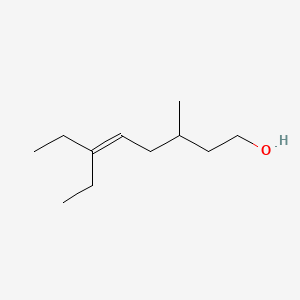
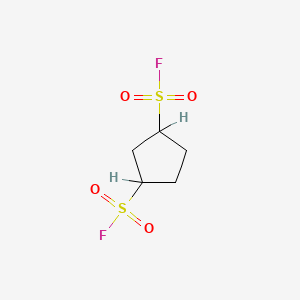
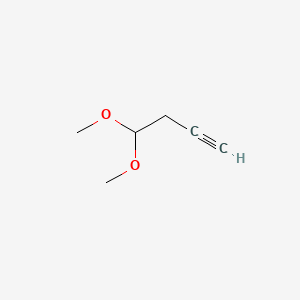



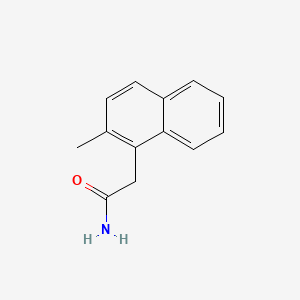
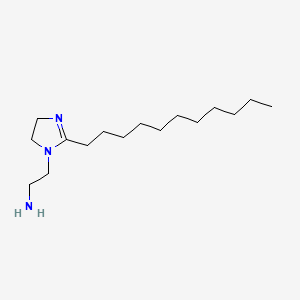
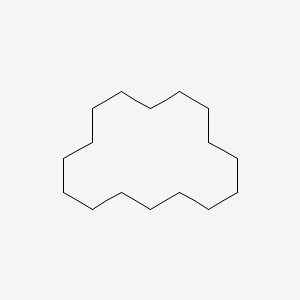
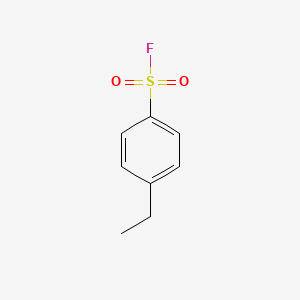
![6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1619728.png)
